molecular formula C10H11ClO5S B1466171 (4-Chlorosulfonyl-2-methyl-phenoxy)-acetic Acid Methyl Ester CAS No. 56077-82-8

(4-Chlorosulfonyl-2-methyl-phenoxy)-acetic Acid Methyl Ester

Cat. No. B1466171
CAS RN: 56077-82-8
M. Wt: 278.71 g/mol
InChI Key: ZYTSEJHPTQAXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-(4-Chlorosulfonyl-2-methyl-phenoxy)-butyric acid and 3-(4-Chlorosulfonyl-2-methyl-phenoxy)-propionic acid are similar to the requested compound. They contain a chlorosulfonyl group attached to a methyl-phenoxy group, and an acetic acid or propionic acid group.


Molecular Structure Analysis

The molecular formula for 4-(4-Chlorosulfonyl-2-methyl-phenoxy)-butyric acid is C11H13ClO5S , and for 3-(4-Chlorosulfonyl-2-methyl-phenoxy)-propionic acid is C10H11ClO5S . These compounds contain a chlorosulfonyl group (-SO2Cl) attached to a methyl-phenoxy group, and an acetic acid or propionic acid group.


Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Chlorosulfonyl-2-methyl-phenoxy)-butyric acid is 292.74 , and for 3-(4-Chlorosulfonyl-2-methyl-phenoxy)-propionic acid is 278.71 .

Scientific Research Applications

Analytical Method Development

  • Studies on phenoxy acid herbicides, such as 2,4-dichlorophenoxyacetic acid and its derivatives, have led to the development of analytical methods for detecting these compounds in agricultural products. Techniques like ECD-GC and GC-MS are utilized for this purpose, highlighting the importance of esterification processes (e.g., methylation and pentafluorobenzylation) for improving detection sensitivity and specificity (Hirahara et al., 1997).

Synthesis and Characterization

  • The synthesis and characterization of aryloxyacetic acid analogs, including their ester forms, have been explored for potential antimicrobial properties. This research avenue demonstrates the versatility of such compounds in drug discovery and the development of new bioactive substances (Dahiya, Pathak, & Kaur, 2008).

Biological Applications

  • In the context of endophytic fungi, research has identified novel phenolic acid esters with potential biological activity, showcasing the diverse applications of these compounds in natural product research and potential therapeutic agents (Sun et al., 2021).

properties

IUPAC Name

methyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-7-5-8(17(11,13)14)3-4-9(7)16-6-10(12)15-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTSEJHPTQAXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chlorosulfonyl-2-methyl-phenoxy)-acetic Acid Methyl Ester
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